1-(3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a complex organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a vinyl group, and a ketone functional group. The compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and agrochemicals.
1-(3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one falls under the category of heterocyclic compounds, specifically pyrazoles. These compounds are often studied for their potential biological activities and applications in drug development and agricultural chemistry.
The synthesis of 1-(3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one typically involves several steps:
The reactions are generally carried out under controlled conditions to optimize yield and purity. Temperature, pressure, and reaction time are critical parameters that need careful monitoring during synthesis.
The molecular structure of 1-(3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can be represented by its IUPAC name and various structural formulas:
CC(C(=O)C)N1C(=CC(=N1)C2CC2)C=CThe compound exhibits a unique configuration due to the presence of both cyclopropyl and vinyl groups, which influence its chemical reactivity and potential biological activity .
The compound can undergo various chemical reactions:
Reagents like potassium permanganate are used in acidic conditions for oxidation, while lithium aluminum hydride is employed in anhydrous ether for reduction processes. Substitution reactions typically require bases such as sodium hydroxide to facilitate the reaction.
The mechanism of action for 1-(3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways related to inflammation or microbial activity .
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties are essential for understanding the handling and storage requirements for this compound .
1-(3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is investigated for potential antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its possible roles in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in developing agrochemicals and other industrial products due to its unique chemical properties .
This compound exemplifies the intersection of organic chemistry and applied sciences, showcasing its importance across various fields of research and industry.
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 67707-87-3
CAS No.: 749786-16-1
CAS No.: